molecular formula C9H4Br2ClNO2S B13123543 6,8-Dibromoquinoline-3-sulfonylchloride

6,8-Dibromoquinoline-3-sulfonylchloride

Cat. No.: B13123543
M. Wt: 385.46 g/mol
InChI Key: GPJAYFGTSJDZSW-UHFFFAOYSA-N
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Description

6,8-Dibromoquinoline-3-sulfonylchloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including anti-inflammatory, antimalarial, anticancer, and antibiotic activities . The presence of bromine atoms and a sulfonyl chloride group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoquinoline-3-sulfonylchloride typically involves the bromination of quinoline derivatives followed by sulfonylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The sulfonylation can be achieved using chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoquinoline-3-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Aryl-Substituted Quinolines: Formed through coupling reactions.

    Sulfonamides: Formed through reduction of the sulfonyl chloride group.

Scientific Research Applications

6,8-Dibromoquinoline-3-sulfonylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromoquinoline-3-sulfonylchloride involves its ability to interact with various molecular targets. The bromine atoms and sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromoquinoline-3-sulfonylchloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group, which provides a versatile platform for further chemical modifications. Its ability to undergo various reactions makes it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

Molecular Formula

C9H4Br2ClNO2S

Molecular Weight

385.46 g/mol

IUPAC Name

6,8-dibromoquinoline-3-sulfonyl chloride

InChI

InChI=1S/C9H4Br2ClNO2S/c10-6-1-5-2-7(16(12,14)15)4-13-9(5)8(11)3-6/h1-4H

InChI Key

GPJAYFGTSJDZSW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)Br)S(=O)(=O)Cl

Origin of Product

United States

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